

Technical Investigation: Physiological Effects & Characterization of Oxytocin (Free Acid)

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Compound of Interest

Compound Name: Oxytocin (free acid)

CAS No.: 4248-64-0

Cat. No.: B3028960

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Executive Summary & Critical Distinction

This technical guide addresses the physiological profile, chemical identity, and experimental handling of **Oxytocin (Free Acid)**.

CRITICAL ADVISORY: In the context of peptide chemistry and pharmacology, "**Oxytocin (Free Acid)**" (CAS: 24346-32-5 or 4248-64-0) refers to 9-deamidooxytocin, where the C-terminal glycineamide (Gly-NH

) is replaced by a glycine residue with a free carboxylic acid (Gly-OH).^{[1][2][3]}

This distinction is vital for experimental design:

- **Native Oxytocin (Amide):** The biologically active neurohypophysial hormone responsible for uterine contraction, milk ejection, and social bonding.
- **Oxytocin (Free Acid):** A primary metabolite and degradation product. It exhibits significantly diminished biological activity (typically <1-5% of the amide) and is often used as a negative control or a marker for peptide stability and clearance.

This guide details the structural basis for this loss of potency, the signaling pathways involved, and protocols for differentiating and testing these distinct chemical entities.

Chemical Identity & Structural Activity Relationship (SAR)

The physiological potency of oxytocin relies heavily on its C-terminal amidation.[4] The conversion to the free acid disrupts the hydrogen bonding network required for high-affinity binding to the Oxytocin Receptor (OXTR).

Comparative Chemical Profile

Feature	Native Oxytocin (Active)	Oxytocin (Free Acid) / 9-Deamidoxytocin
CAS Number	50-56-6	24346-32-5 / 4248-64-0
Sequence	Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH ₂	Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH
C-Terminus	Amide (Neutral/Basic)	Carboxylic Acid (Acidic, Anionic at pH 7.4)
Molecular Weight	1007.2 Da	1008.2 Da (+1 Da due to -OH vs -NH ₂)
Receptor Affinity (K _i)	High (nM range)	Low / Negligible
Primary Role	Agonist	Metabolite / Impurity

Mechanistic Impact of Deamidation

The OXTR binding pocket contains residues (specifically in transmembrane helices) that form hydrogen bonds with the C-terminal amide of oxytocin.

- Charge Repulsion: At physiological pH (7.4), the free acid C-terminus is deprotonated (). The introduction of this negative charge creates electrostatic repulsion within the hydrophobic binding pocket of the GPCR.

- Loss of H-Bonds: The amide group () acts as both a hydrogen bond donor and acceptor. Replacing it with a carboxylate removes the donor capability, destabilizing the ligand-receptor complex.

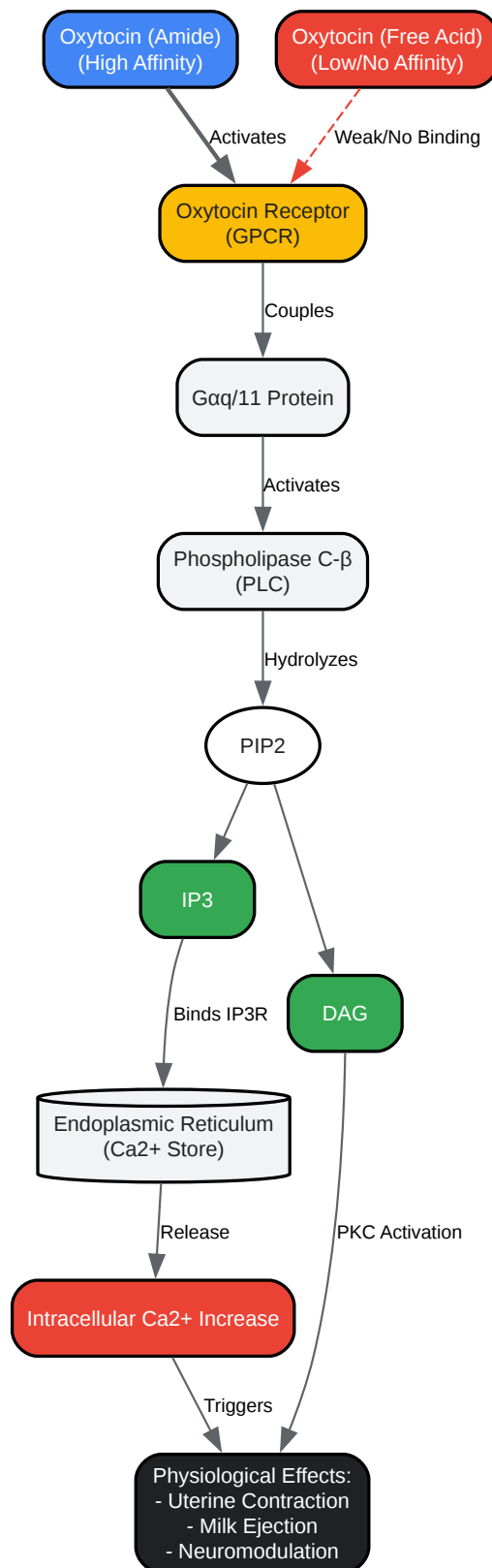
Physiological Signaling Pathways[5][6][7]

While the Free Acid form has low affinity, understanding the canonical pathway is essential for designing assays to test residual potency or antagonistic properties.

Canonical OXTR Signaling (Gq/11 Coupled)

Upon binding the active agonist, OXTR couples primarily to

, triggering the Phospholipase C (PLC) cascade.[5]



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Figure 1: Canonical OXTR signaling pathway. Note the Free Acid (Red) fails to effectively initiate the cascade due to poor receptor occupancy.

Experimental Protocols

Protocol A: Solubility & Stability Handling

Objective: Proper reconstitution to prevent accidental deamidation (converting active Amide to inactive Free Acid).

- Lyophilized Storage: Store at -20°C. The peptide is hygroscopic.
- Reconstitution:
 - Use sterile, nuclease-free water or PBS (pH 7.4).
 - Avoid acidic buffers (pH < 4) for long-term storage, as acid catalysis can accelerate hydrolysis of the amide bond, artificially creating the Free Acid impurity.
 - Avoid basic buffers (pH > 8), which can promote racemization and deamidation.
- Verification: Always verify concentration using UV absorbance at 280 nm (Tyrosine extinction coefficient
)

Protocol B: Analytical Differentiation (HPLC)

Objective: To separate and quantify Oxytocin (Amide) vs. **Oxytocin (Free Acid)** in a sample. This is critical for quality control.

- Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 10% B to 60% B over 30 minutes.

- Detection: UV at 220 nm (peptide bond) and 280 nm (Tyr).
- Expected Result:
 - **Oxytocin (Free Acid)**: Elutes earlier than the amide form. The free carboxyl group makes the molecule more polar (less hydrophobic) at acidic pH compared to the C-terminal amide.
 - Note: In neutral pH buffers (ammonium acetate), the separation may be more pronounced due to the ionization of the carboxylate.

Protocol C: Functional Potency Assay (Calcium Flux)

Objective: To empirically demonstrate the reduced potency of the Free Acid form.

Materials:

- HEK293 cells stably expressing human OXTR.
- Fluo-4 AM (Calcium indicator).
- Agonists: Oxytocin (Standard) and **Oxytocin (Free Acid)**.

Workflow:

- Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well). Incubate 24h.
- Dye Loading: Incubate cells with Fluo-4 AM (2 μ M) in HBSS for 45 mins at 37°C.
- Baseline: Measure fluorescence (Ex 494 / Em 516) for 30 seconds.
- Injection: Inject serial dilutions (

M to

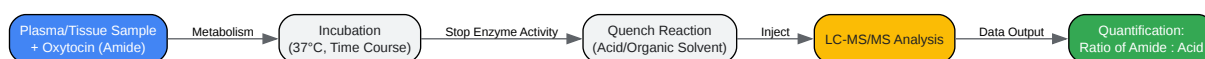
M) of either Oxytocin or **Oxytocin (Free Acid)**.

- Data Analysis:

- Calculate
- .
- Plot Dose-Response Curve using a 4-parameter logistic fit.
- Success Criteria: Standard Oxytocin should show an nM. The Free Acid should show either no response or an nM.

Workflow: Metabolic Stability Analysis

Researchers often track the conversion of Oxytocin to the Free Acid to study drug half-life.



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Figure 2: Experimental workflow for monitoring the metabolic degradation of Oxytocin into its Free Acid form.

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